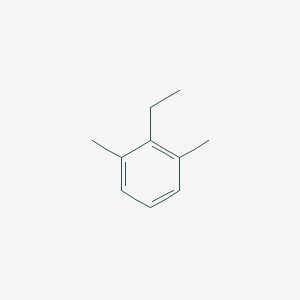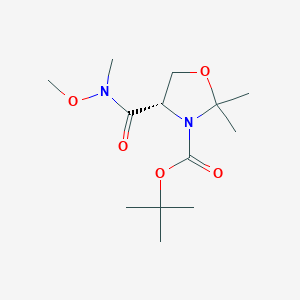
(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a synthetic organic compound that belongs to the class of oxazolidines It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a methoxymethylcarbamoyl group, and a dimethyloxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be formed by the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the oxazolidine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Methoxymethylcarbamoyl Group: The final step involves the reaction of the Boc-protected oxazolidine with methoxymethyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or thiols can replace the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives of the oxazolidine ring
Reduction: Reduced forms of the carbamoyl group
Substitution: Substituted carbamoyl derivatives
Scientific Research Applications
(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive functional groups that can interact with biological molecules. The methoxymethylcarbamoyl group can undergo hydrolysis, releasing methanol and forming a reactive carbamoyl intermediate that can modify proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Boc-4-(Hydroxymethylcarbamoyl)-2,2-dimethyloxazolidine
- (S)-3-Boc-4-(Ethoxymethylcarbamoyl)-2,2-dimethyloxazolidine
- (S)-3-Boc-4-(Aminomethylcarbamoyl)-2,2-dimethyloxazolidine
Uniqueness
(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is unique due to the presence of the methoxymethylcarbamoyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in applications where selective modification of biomolecules is required.
Properties
IUPAC Name |
tert-butyl (4S)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(8-19-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USINQMZZDNKSQW-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566133 |
Source


|
| Record name | tert-Butyl (4S)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122709-21-1 |
Source


|
| Record name | tert-Butyl (4S)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
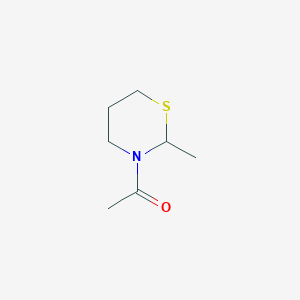
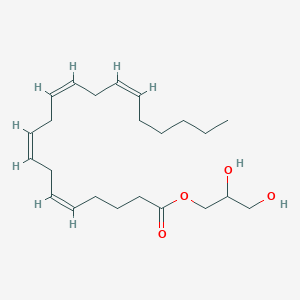
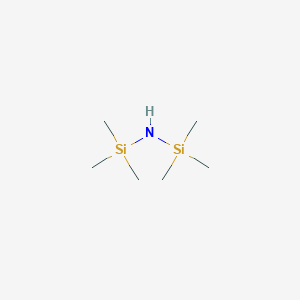
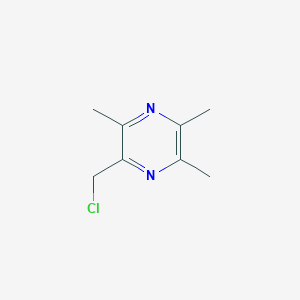
![1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B44284.png)
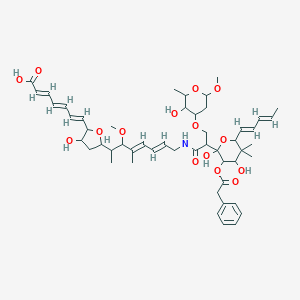
![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)
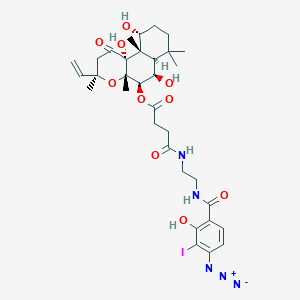

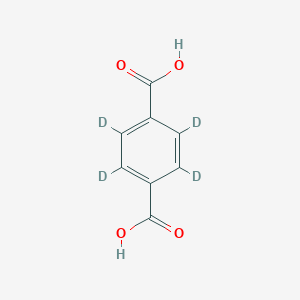
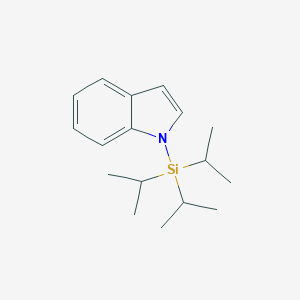
![(2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B44302.png)
